molecular formula C11H8Cl2N2OS B1600470 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide CAS No. 302964-11-0

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Cat. No. B1600470
CAS RN: 302964-11-0
M. Wt: 287.2 g/mol
InChI Key: CJGDKYYGZOQMPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. One common route to obtain it is through the reaction of 2-chloro-6-methylphenyl isocyanate with an amino-thiazole derivative. The resulting product is then subjected to further purification and characterization .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 208.0°C to 212.0°C .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Applications : A study by Cai et al. (2016) demonstrated that derivatives of thiazole-5-carboxamide, closely related to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, exhibit significant anticancer activity against various cell lines such as A-549, Bel7402, and HCT-8. This indicates potential applications in cancer treatment research (Cai et al., 2016).

Alternative Synthesis Routes

  • Synthesis Techniques : Research by Shahinshavali et al. (2021) focuses on an alternative synthesis route for compounds structurally similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which can be beneficial for developing more efficient production methods in pharmaceutical research (Shahinshavali et al., 2021).

Methodology for Efficient Synthesis

  • Efficient Synthesis Methods : Chen et al. (2009) developed a new method for synthesizing 2-amino-N-(-[(2-chloro-6methylphenyl)-thiazole-5-carboxamide, demonstrating its application in creating dasatinib, an anti-cancer drug. This highlights its role in streamlining drug production processes (Chen et al., 2009).

Novel Antitumor Drug Design

  • Antitumor Drug Development : Liu et al. (2011) researched the synthesis of novel thiazole-5-carboxylic acid phenylamide derivatives, including 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, for potential use as antitumor drugs, showing its utility in medicinal chemistry (Liu et al., 2011).

Polymorphic System Characterization

  • Polymorphism Studies : A study conducted by Hušák & Gabriel (2011) on the polymorphic system of N-(2-chloro-6methylphenyl)-2-[[6-(hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, closely related to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, involved characterization through X-ray diffraction and other techniques. This research is crucial in understanding the polymorphic properties of related compounds (Hušák & Gabriel, 2011).

Development of Novel Anticancer Agents

  • Anticancer Agent Synthesis : The study by Gomha et al. (2017) on thiazole and thiadiazole derivatives, which include structures similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, focused on their synthesis and evaluation as potent anticancer agents. This demonstrates the compound's potential in the development of new cancer treatments (Gomha et al., 2017).

Antimycobacterial Activity Research

  • Antimycobacterial Activity : Research by Marvadi et al. (2020) on novel carboxamides, related structurally to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, assessed their efficacy as antimycobacterial agents, showcasing the potential application in treating tuberculosis (Marvadi et al., 2020).

Anti-Inflammatory and Analgesic Activity

  • Anti-Inflammatory and Analgesic Potential : A study by Can et al. (2021) synthesized carboxamides derived from the imidazo[2,1-b]thiazole skeleton, similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, to investigate their anti-inflammatory and analgesic activities. This indicates the compound's relevance in pain management and inflammation research (Can et al., 2021).

properties

IUPAC Name

2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDKYYGZOQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467014
Record name 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

CAS RN

302964-11-0
Record name 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The first step of the process involves reacting 2-chlorothiazole with 2-chloro-6-methylphenylisocyanate in the presence of n-butyl lithium in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. The second step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide with 4-methoxybenzylchloride in the presence of sodium hydride in tetrahydrofuran to obtain 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The third step involves reacting 2-chloro-N-(2-chloro-6-methylphenyl)-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with 4-amino-6-chloro-2-methylpyrimidine in the presence of sodium hydride in tetrahydrofuran at reflux temperature to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide. The fourth step involves reacting N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(4-methoxybenzyl)-1,3-thiazole-5-carboxamide with trifluoromethanesulfonic acid and trifluoroacetic acid in dichloromethane to obtain N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide (Formula 1d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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